molecular formula C8H17NO7 B6329710 N-Acetyl-D-mannosamine monohydrate, 98% CAS No. 1071625-31-4

N-Acetyl-D-mannosamine monohydrate, 98%

Cat. No. B6329710
CAS RN: 1071625-31-4
M. Wt: 239.22 g/mol
InChI Key: VVQPUTSNIMAJPT-YTMKKKKMSA-N
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Description

N-Acetyl-D-mannosamine monohydrate (ManNAc) is a white to light yellow crystalline powder . It is a precursor used to synthesize N-acetylneuraminic acid, the most common physiologic sialic acid present in humans and other mammals . It is also an indispensable intermediary compound in glycoconjugate synthesis, acting as a precursor for sialic acid production .


Synthesis Analysis

ManNAc is used as a substrate to identify, differentiate, and characterize enzymes such as N-acetyl-glucosamine epimerase(s) and aldolase(s) . It is used for the synthesis of N-acetylneuraminic acid .


Molecular Structure Analysis

The molecular formula of N-Acetyl-D-mannosamine monohydrate is C8H15NO6 . Its molecular weight is 221.21 .


Chemical Reactions Analysis

ManNAc is an essential precursor of N-acetylneuraminic acid (NeuAc), the specific monomer of polysialic acid . It is used in transport studies in the E. coli K1 strain to probe the effect of ManNAc on capsular polysialic acid production .


Physical And Chemical Properties Analysis

ManNAc is a white to light yellow crystalline powder . It is soluble in water at a concentration of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . The melting point of ManNAc is 125°C .

Scientific Research Applications

Enzymatic Studies and Metabolic Pathways

N-Acetyl-D-mannosamine (ManNAc) plays a crucial role in enzymatic processes and metabolic pathways. For instance, it is a specific substrate for the synthesis of N-acetylneuraminic acid, a key precursor in bacterial capsular polysialic acid biosynthesis (Revilla‐Nuin et al., 1998). Its properties have been studied in the context of enzymes such as N-acyl-D-mannosamine dehydrogenase from Flavobacterium, which plays a role in the quantitative determination of N-acetylneuraminic acid (Horiuchi & Kurokawa, 1988).

Synthesis and Biochemical Engineering

ManNAc is used in the synthesis of various immunologically relevant glycosides, showcasing its significance in biochemical engineering (Kaji et al., 1988). Its derivatives, like N-propanoyl-D-hexosamines, have been explored for modifying N-acetyl neuraminic acid in rat organs, demonstrating its versatility in biochemical modifications (Kayser et al., 1992).

Influence on Cellular Processes

Studies have also focused on how ManNAc influences cellular processes. For example, it has been used to investigate the angiogenic capacity of human endothelial cells, indicating its potential in modulating blood vessel formation (Bayer et al., 2013). Moreover, ManNAc has been studied for its therapeutic effects on age-related cognitive dysfunction in dogs, highlighting its potential in age-related therapies (Nagasawa et al., 2014).

Biochemical Pathway Studies

Additionally, ManNAc has been crucial in elucidating biochemical pathways, such as the biosynthesis of sialic acids by Neisseria meningitidis, providing insights into bacterial carbohydrate metabolism (Blacklow & Warren, 1962).

Biotechnological Applications

In biotechnology, ManNAc has been employed in coupled bioconversions for the production of N-acetyl-d-neuraminic acid, demonstrating its utility in enzyme-based manufacturing processes (Hu et al., 2010).

Safety and Hazards

ManNAc may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-MannosaMine Monohydrate plays a significant role in biochemical reactions. It can be biosynthesized from N-acetyl-D-glucosamine, catalyzed by the enzyme N-acylglucosamine 2-epimerase . Additionally, N-Acetyl-D-MannosaMine Monohydrate and uridine 5’-diphosphate can be biosynthesized from uridine diphosphate-N-acetylglucosamine .

Cellular Effects

N-Acetyl-D-MannosaMine Monohydrate has notable effects on various types of cells and cellular processes. For instance, it has been used to probe the effect on capsular polysialic acid production in the E. coli K1 strain .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-MannosaMine Monohydrate involves its conversion into ManNAc by UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE . ManNAc is then phosphorylated by ManNAc kinase encoded by the kinase domain of GNE .

Temporal Effects in Laboratory Settings

In a study conducted on patients with GNE myopathy, increased plasma Neu5Ac and sarcolemmal sialylation were observed at day 90 compared to baseline . This suggests that N-Acetyl-D-MannosaMine Monohydrate may have long-term effects on cellular function.

Metabolic Pathways

N-Acetyl-D-MannosaMine Monohydrate is involved in the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid), a process that occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, derived from glucose .

Transport and Distribution

Transport studies in the E. coli K1 strain have been performed to probe the effect of N-Acetyl-D-MannosaMine Monohydrate on capsular polysialic acid production

Subcellular Localization

The subcellular localization of N-Acetyl-D-MannosaMine Monohydrate is not explicitly documented. The initiation of sialic acid biosynthesis, which involves this compound, occurs in the cytoplasm

properties

IUPAC Name

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5+,6-,7-,8?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPUTSNIMAJPT-YTMKKKKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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